N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound with a unique structure that includes an azepane ring, a hydroxymethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the azepane derivative with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules with therapeutic properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic compounds.
Materials Science:
Mechanism of Action
The mechanism of action of N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
N-[3-[2-(Hydroxymethyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide: Similar structure with a piperidine ring instead of an azepane ring.
N-[3-[2-(Hydroxymethyl)morpholin-1-yl]-3-oxopropyl]prop-2-enamide: Similar structure with a morpholine ring instead of an azepane ring.
Uniqueness
N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring systems
Properties
IUPAC Name |
N-[3-[2-(hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-12(17)14-8-7-13(18)15-9-5-3-4-6-11(15)10-16/h2,11,16H,1,3-10H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZSXWLURGGOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCCCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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